3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile is an organic compound that features a piperidine ring substituted with two fluorine atoms and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4,4-difluoropiperidine with a benzonitrile derivative. One common method includes the use of a nucleophilic substitution reaction where the piperidine ring is functionalized with fluorine atoms before being coupled with the benzonitrile group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized piperidine derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
- 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile
- 4,4-Difluoropiperidine derivatives
- Benzonitrile derivatives
Comparison: Compared to other similar compounds, this compound is unique due to the presence of both the difluoropiperidine and benzonitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[(4,4-difluoropiperidin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2/c14-13(15)4-6-17(7-5-13)10-12-3-1-2-11(8-12)9-16/h1-3,8H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFORXZEDPTNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.